2,6-Dichloronaphthalene

Beschreibung

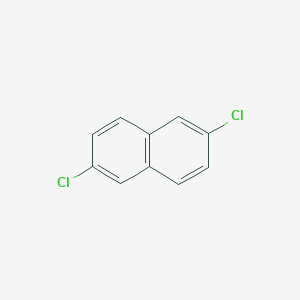

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFUHBHONRJFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870932 | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-70-5 | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,6 Dichloronaphthalene and Its Derivatives

Established Synthetic Pathways for 2,6-Dichloronaphthalene

This compound is a halogenated aromatic hydrocarbon with chlorine atoms at the 2 and 6 positions of the naphthalene (B1677914) core. solubilityofthings.com Its synthesis is typically achieved through the electrophilic aromatic substitution of naphthalene. A common industrial method involves the chlorination of naphthalene using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), under controlled temperature conditions to manage the selectivity of the substitution. smolecule.com The resulting product is a white or light yellow crystalline powder. ontosight.ai

Alternative synthetic strategies have also been explored. One such route involves a multi-step process that can be tailored to produce specific isomers. acs.org The purity of the synthesized this compound is typically validated using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis of this compound Dianhydride

A synthesis for this dianhydride starts from pyrene (B120774). acs.org The process involves a sequence of chlorination, elimination of hydrogen chloride (HCl), and subsequent oxidation reactions. acs.org This multi-step conversion transforms the polycyclic aromatic hydrocarbon pyrene into the targeted dichlorinated dianhydride. acs.org

Modified Synthetic Procedures for Dianhydride Precursors

While classical methods for synthesizing this compound dianhydride exist, some have been found to be difficult to reproduce with satisfactory results. acs.org Consequently, modified procedures have been developed to improve reliability and yield. A notable modified synthesis begins with pyrene, proceeding through four distinct steps: acs.org

Chlorination: Introduction of chlorine atoms to the pyrene core.

HCl Elimination: Removal of hydrogen chloride to form a more unsaturated system.

Oxidation: Conversion of specific carbon atoms to carboxylic acid groups, which then form the anhydride (B1165640).

This refined pathway provides a more dependable route to obtaining the this compound dianhydride precursor. acs.orgresearchgate.netacs.orgnih.gov

Derivatization Strategies via Nucleophilic Substitution

The chlorine atoms on the this compound dianhydride are susceptible to nucleophilic substitution, a class of reactions where an electron-rich species replaces a leaving group. researchgate.netacs.orgwikipedia.org This reactivity is extensively exploited to create a diverse range of functionalized naphthalene diimide derivatives. By reacting the dichlorinated dianhydride with various nucleophiles, such as amines and alkoxides, novel molecules with tailored optical and electronic properties can be synthesized. researchgate.net

Imidization Reactions with Amines

The condensation of this compound dianhydride with primary amines is a fundamental step in producing 2,6-dichloro-substituted naphthalene diimides (NDIs). acs.org This reaction is typically performed in a high-boiling point solvent. acs.org For instance, carrying out the reaction in refluxing glacial acetic acid favors the formation of the imide rings over the substitution of the chlorine atoms. acs.org In this highly protic solvent, the amine's nucleophilicity is moderated, allowing the imidization to proceed as the primary reaction. acs.org This method has been successfully used with a variety of amines, including primary aliphatic and aromatic amines, as well as functionalized amines like L-glutamic acid and 2-dimethylaminoethylamine, to yield the corresponding dichlorinated NDIs. acs.orgresearchgate.netrsc.org

Table 1: Reaction Conditions for Imidization

| Dianhydride Precursor | Amine | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| This compound dianhydride | Primary aliphatic/aromatic amines | Glacial Acetic Acid | Reflux | 2,6-Dichloro NDI | acs.org |

| This compound dianhydride | L-Glutamic acid | Not Specified | Not Specified | Water-soluble NDI | researchgate.netrsc.org |

This table is generated based on available data and may not be exhaustive.

Stepwise Nucleophilic Exchange of Chlorine Atoms

A key strategy for creating complex and asymmetric NDI derivatives is the stepwise nucleophilic exchange of the two chlorine atoms on the 2,6-dichloro NDI core. researchgate.netacs.orgnih.gov This controlled, sequential substitution allows for the introduction of different functional groups onto the naphthalene backbone. researchgate.net By carefully selecting reagents and reaction conditions, one chlorine atom can be substituted first, followed by the replacement of the second chlorine atom with a different nucleophile. This stepwise approach has been used to synthesize a variety of highly colored and photoluminescent dyes by reacting the dichlorinated core with alkoxides and/or alkylamines in a specific order. researchgate.net

Formation of Monoamino- and Diamino-Substituted Naphthalene Diimides

The stepwise nucleophilic substitution strategy directly leads to the formation of previously inaccessible monoamino- and diamino-substituted naphthalene diimides. researchgate.netacs.orgnih.gov The reaction of a 2,6-dichloro NDI with one equivalent of an amine yields a monoamino-monochloro-substituted NDI. researchgate.netrsc.org These mono-substituted compounds are noted to produce a pink color in solution. mdpi.com

Further reaction with a second amine, which can be the same as or different from the first, results in a diamino-substituted NDI. acs.orgresearchgate.netacs.org The successful addition of the second amino group is often indicated by a color change from pink to blue. mdpi.com This method provides access to a wide array of donor-acceptor NDI dyes with absorption maxima extending into the visible spectrum (530–620 nm) and significant fluorescence quantum yields. researchgate.netacs.org An alternative synthetic route for preparing symmetrically disubstituted diamino-NDIs has also been reported. acs.orgresearchgate.netacs.org

Table 2: Properties of Amino-Substituted Naphthalene Diimides

| Substitution Pattern | Color in Solution | Absorption Maxima (λmax) | Fluorescence Quantum Yield | Reference |

|---|---|---|---|---|

| Monoamino-monochloro | Pink | >500 nm | Up to 39% in aqueous buffer | researchgate.netrsc.orgmdpi.com |

| Diamino (alkylamino) | Blue | 530-620 nm | Up to 60% | acs.orgmdpi.com |

This table summarizes general properties based on the provided search results.

Synthesis of Naphthalene-Fused Heterocycles and Analogs

The fusion of heterocyclic rings to the naphthalene core is a significant strategy for creating compounds with novel properties. This section examines the synthesis of specific fused systems, namely naphthoimidazoles and naphthoindolizine-diones.

The synthesis of naphtho[2,3-d]imidazoles is a key area of research due to their potential applications, including as anticancer agents. researchgate.netrasayanjournal.co.innih.gov A common route to the core structure, 1H-naphtho[2,3-d]imidazole-4,9-dione, involves the reaction of 2,3-diamino-1,4-naphthoquinone with formic acid. ccspublishing.org.cn Subsequent alkylation can be performed to introduce substituents at the N-1 position. ccspublishing.org.cn

Another method involves the cyclocondensation of 2,3-diaminonaphthalene (B165487) with various aldehydes in the presence of an oxidizing agent like hydrogen peroxide and an acid catalyst. openmedicinalchemistryjournal.com This approach allows for the introduction of different substituents at the 2-position of the imidazole (B134444) ring.

While these methods start from amino-substituted naphthalenes, the synthesis of dichlorobenzimidazoles offers an analogous route that could be conceptually applied. For instance, the condensation of 1,2,3,5-tetra-O-acetyl-l-lyxofuranose with 2,5,6-trichlorobenzimidazole is a known procedure for creating complex chlorinated benzimidazole (B57391) derivatives. acs.org This suggests that a similar condensation of a suitable partner with a dichlorinated diaminonaphthalene could potentially yield dichloronaphthoimidazoles.

A variety of 1H-naphtho[2,3-d]imidazole-4,9-dione derivatives have been synthesized and evaluated for their biological activities. researchgate.netrasayanjournal.co.inthesciencein.org For example, a series of these compounds bearing a N-(2-morpholinoethyl) group were designed and tested as anticancer agents. nih.gov

Table 1: Examples of Synthesized Naphthoimidazole Derivatives and Yields

| Compound | Description | Yield | Reference |

| 3a-j | 2-Aryl/heteroaryl-naphtho[2,3-d]imidazoles | 65-91% | openmedicinalchemistryjournal.com |

| 3c | 2-(4-Nitrophenyl)-1H-naphtho[2,3-d]imidazole | 72% | openmedicinalchemistryjournal.com |

| 3f | 2-(4-Methoxyphenyl)-1H-naphtho[2,3-d]imidazole | 91% | openmedicinalchemistryjournal.com |

| 3a | 1H-naphtho[2,3-d]imidazole-4,9-dione | 97% | ccspublishing.org.cn |

Naphtho[2,3-b]indolizine-6,11-dione derivatives are fluorescent compounds whose synthesis has been achieved through several routes. A prominent method is a one-pot multicomponent reaction involving a naphthoquinone, an indandione, and various pyridine (B92270) derivatives. researchgate.net This reaction, typically conducted in boiling acetonitrile (B52724) followed by oxidation with hydrogen peroxide, produces the target indolizine (B1195054) heterocycles in moderate yields. researchgate.net

The reaction between 1,4-naphthoquinone (B94277) and ethyl 2-pyridylacetate (B8455688) in acetic acid is another established method to produce a key intermediate, 12-ethoxycarbonyl-6,11-dioxo-6,11-dihydronaphth[2,3-b]indolizine. acs.org Furthermore, specific derivatives such as 12-Benzoyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione have been synthesized from 2,3-dichloro-1,4-naphthoquinone. rsc.org

Table 2: Synthesis of Naphtho[2,3-b]indolizinediones

Recent Advances in Naphthalene Derivative Synthesis

Modern synthetic chemistry seeks more efficient and precise methods for constructing complex molecules. The following sections highlight innovative strategies for synthesizing substituted naphthalenes.

A novel and powerful strategy in synthetic chemistry is the skeletal editing of heteroarenes. researchgate.net One such advancement is the nitrogen-to-carbon (N-to-C) transmutation in isoquinolines to afford substituted naphthalenes. researchgate.netrasayanjournal.co.in This reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. researchgate.net

The key mechanism involves the formation of a triene intermediate through the ring-opening of the isoquinoline. researchgate.netnih.gov This intermediate then undergoes a 6π-electrocyclization and subsequent elimination to yield the final naphthalene product. researchgate.net This method is significant as it allows for the direct exchange of a nitrogen atom for a carbon atom within the aromatic skeleton, providing a convenient route to a wide array of substituted naphthalenes. researchgate.net This approach also facilitates the synthesis of ¹³C-labeled naphthalenes. nih.gov

Controlling the position of substituents on an aromatic ring, known as regioselectivity, is a long-standing challenge in organic synthesis. Several modern methods have been developed to address this for the naphthalene core.

One effective strategy is the triflimide (HNTf₂)-catalyzed benzannulation reaction of arylacetaldehydes with alkynes. This metal-free organocatalytic method proceeds at room temperature and generally provides perfect regioselectivity, leading to a variety of polysubstituted naphthalenes. The resulting halogen-substituted naphthalenes can be further functionalized using palladium-catalyzed cross-coupling reactions.

Another approach involves the polybromination of naphthalene followed by a regioselective proto-debromination. For instance, the reaction of naphthalene with four mole equivalents of bromine over KSF clay yields a tetrabromonaphthalene mixture. A subsequent reaction with n-butyllithium can selectively remove specific bromine atoms to yield 2,6-dibromonaphthalene (B1584627) with high regioselectivity.

Furthermore, transition metal catalysis offers powerful tools for regioselective synthesis. Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted naphthalene and anthracene (B1667546) derivatives. Additionally, a novel Fe/Ti synergistic catalysis has been reported for the regioselective ortho-difunctionalization of arenes, which involves a unique 1,2-Fe/Ti heterobimetallic arylene intermediate.

Role of this compound as a Synthetic Precursor in Specialized Applications

This compound serves as a crucial starting material for the synthesis of advanced functional molecules, particularly naphthalene diimides (NDIs). The synthesis begins with the creation of this compound dianhydride from this compound. ccspublishing.org.cnthesciencein.org This dianhydride is a versatile intermediate.

The imidization of this compound dianhydride with various amines, followed by the nucleophilic substitution of the chlorine atoms, allows for the production of a wide range of monoamino- and diamino-substituted naphthalene diimides. ccspublishing.org.cnthesciencein.org These NDI dyes are of significant interest due to their optical and electrochemical properties. They exhibit absorption maxima that are considerably shifted to longer wavelengths (bathochromically shifted) into the visible spectrum (530–620 nm). ccspublishing.org.cnthesciencein.org

These functionalized NDIs have been developed as activatable precursors for bisalkylating agents. ccspublishing.org.cn Activation can be achieved through mild chemical or electrochemical reduction, representing a novel approach for generating electrophilic species. ccspublishing.org.cn The resulting NDI radical anion can fragment to produce a transient species that retains electrophilic properties and can react with biological nucleophiles. ccspublishing.org.cn

Table 3: Optical Properties of Amino-Substituted Naphthalene Diimides Derived from this compound Precursors

| Compound Type | Key Feature | Absorption Maxima (λmax) | Application | Reference |

| Monoamino- and Diamino-substituted NDIs | Donor-acceptor character | 530-620 nm | Dyes, Pigments | thesciencein.org |

| Water-soluble NDIs | Amino-substituents | Beyond 500 nm | Fluorescent dyes in aqueous solution | ccspublishing.org.cn |

Spectroscopic Characterization and Elucidation of 2,6 Dichloronaphthalene and Its Derivatives

Vibrational Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 2,6-dichloronaphthalene and its derivatives, FT-IR spectra reveal characteristic vibrational modes. For instance, studies on similar chlorinated aromatic compounds, such as 2,6-dichlorotoluene, have utilized FT-IR spectroscopy to analyze their molecular structure and vibrational frequencies. nih.gov The spectra are typically recorded in the solid phase over a range of 4000-400 cm⁻¹. nih.gov

Analysis of related naphthalene (B1677914) derivatives, like naphthalene-2,6-dicarboxylic acid, shows specific IR absorption bands corresponding to different vibrational modes within the molecule. researchgate.net While a direct FT-IR spectrum for this compound is not detailed in the provided results, the principles of FT-IR analysis on analogous compounds suggest that one would observe characteristic peaks for C-H stretching, C-C aromatic ring stretching, and C-Cl stretching vibrations.

Table 1: Representative FT-IR Vibrational Frequencies for Naphthalene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| O-H Stretch (in derivatives) | 3448 | researchgate.net |

| C-H Stretch (aromatic) | 3121-3054 | researchgate.net |

| C=C Stretch (aromatic) | 1692-1251 | researchgate.net |

| C-C Stretch (aromatic) | 1666-1618 | researchgate.net |

| In-plane HCC Bending | 1504-1301 | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from water. covalentmetrology.com This technique is particularly useful for studying the skeletal vibrations of aromatic rings. For compounds like 2,6-dichlorotoluene, FT-Raman spectra have been recorded in the solid phase from 4000-50 cm⁻¹. nih.gov

In the study of kraft pulps, FT-Raman spectroscopy has been effectively used to quantify residual lignin (B12514952) by targeting the phenyl ring vibration at 1600 cm⁻¹. usda.gov This demonstrates the technique's sensitivity to aromatic structures. For this compound, FT-Raman would be expected to show strong signals for the symmetric vibrations of the naphthalene ring system, which are often weak in the IR spectrum.

Table 2: Key FT-Raman Bands for Aromatic Compounds

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Phenyl Ring Vibration | 1600 | usda.gov |

| In-plane Vibrations | 478, 640 | researchgate.net |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to make detailed assignments of vibrational bands observed in FT-IR and FT-Raman spectra. nih.gov It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov

For related molecules, such as 2-chloro-6-fluorotoluene, PED analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), has been crucial for the complete assignment of vibrational modes. nih.govnih.gov This analysis helps to resolve ambiguities in spectral interpretation, especially in complex molecules where vibrational modes can be highly coupled. nih.gov For instance, in a study of 1-methoxynaphthalene, PED calculations confirmed that modes at 1671 and 1679 cm⁻¹ were pure stretching modes with contributions of 81% and 84% respectively. researchgate.net

Electronic Spectroscopic Investigations

Electronic spectroscopy examines the transitions between different electronic energy levels within a molecule, providing information about its electronic structure and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The presence of chromophores, or light-absorbing groups, is well-documented by this technique. msu.edu For this compound and its derivatives, the naphthalene ring system acts as the primary chromophore.

The UV-Vis absorption spectrum of a derivative, this compound-1,4,5,8-tetracarboxylic diimide, has been studied, indicating that substitutions on the naphthalene core significantly influence the electronic properties. semanticscholar.org Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to calculate and interpret the electronic transitions observed in UV-Vis spectra. researchgate.net

Absorption and Emission Maxima Studies

The absorption (λ_max) and emission (λ_em) maxima are key parameters obtained from electronic spectroscopy, indicating the wavelengths at which a molecule most strongly absorbs and emits light. These values are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). smolecule.com

For the parent molecule, naphthalene, the absorption maximum is around 275 nm, with fluorescence emission observed when excited at 270 nm. omlc.org The introduction of chloro-substituents on the naphthalene ring, as in this compound, is expected to cause a shift in these maxima. While specific absorption and emission maxima for this compound are not explicitly detailed in the search results, studies on similar compounds provide a basis for understanding its likely behavior. For example, the photophysical properties of 1,2-dichloronaphthalene (B52898) have been noted as being of interest for material science applications. smolecule.com

Table 3: Absorption and Emission Data for Naphthalene

| Compound | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Solvent | Reference |

| Naphthalene | 275 nm | Not specified | Cyclohexane | omlc.org |

Fluorescence Quantum Yield Determinations

The fluorescence properties of naphthalene derivatives are of significant interest for applications in materials science, such as in the development of fluorescent probes and dyes. While data on the parent this compound is limited, studies on its derivatives reveal significant fluorescence capabilities.

Derivatives synthesized from this compound dianhydride and this compound bisanhydride are particularly noteworthy. For instance, naphthalene diimides substituted with alkylamino groups at the naphthalene core have been shown to exhibit fluorescence quantum yields as high as 60%. Further research into naphthalene bisimide dyes, created through the nucleophilic displacement of chlorine atoms by amines, has reported even greater efficiencies, with photoluminescence quantum yields reaching up to 76%. accustandard.com

In one study, a new amino core-substituted naphthalene diimide was synthesized and its properties as an H+ sensor were examined. This derivative demonstrated a notable change in its optical output upon changes in acidity. Specifically, upon the addition of trifluoroacetic acid, the fluorescence quantum yield was observed to increase from 0.5 to 0.67. mdpi.com This enhancement is attributed to the protonation blocking a competitive photoinduced electron transfer process that is operative in the neutral form of the molecule. mdpi.com These findings underscore the potential for tuning the photophysical properties of this compound derivatives through chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong external magnetic field. Different isotopes have distinct magnetic properties, with ¹H (proton) and ¹³C (carbon-13) being the most commonly studied nuclei in organic chemistry.

Proton NMR spectroscopy detects the signals from hydrogen atoms, providing information on their electronic environment and proximity to other nuclei. The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The molecule has a C₂h symmetry axis, which results in three chemically non-equivalent sets of protons.

The expected signals would be:

A signal corresponding to the protons at positions 1 and 5 (H-1/H-5).

A signal for the protons at positions 3 and 7 (H-3/H-7).

A signal for the protons at positions 4 and 8 (H-4/H-8).

Table 1: Predicted ¹H NMR Signals for this compound Note: This table is illustrative, based on molecular symmetry. Exact chemical shifts (δ) require experimental data.

| Proton Position | Predicted Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| H-1, H-5 | 7.5 - 8.0 | Doublet |

| H-3, H-7 | 7.5 - 8.0 | Doublet of doublets |

| H-4, H-8 | 7.5 - 8.0 | Doublet |

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. nih.gov In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. nih.gov For this compound, molecular symmetry dictates that there are three distinct types of carbon atoms, which would result in three signals in the spectrum.

These signals correspond to:

The two carbon atoms bonded to chlorine (C-2/C-6).

The four carbon atoms adjacent to the chlorinated carbons (C-1/C-5 and C-3/C-7). Due to symmetry, C-1, C-3, C-5, and C-7 are equivalent.

The four carbons at the bridgehead and opposite positions (C-4/C-8 and C-9/C-10). Due to symmetry, C-4, C-8, C-9, and C-10 are equivalent.

Specific experimental chemical shifts for this compound are not available in the referenced materials. However, data for other dichloronaphthalene isomers, such as 2,3-dichloronaphthalene (B20057) and 1,5-dichloronaphthalene, have been reported. nih.govoregonstate.edu Based on general ranges, the carbon signals for this compound are expected in the aromatic region (120-150 ppm). libretexts.orgdu.ac.in The carbons directly attached to the electronegative chlorine atoms would likely appear further downfield.

Table 2: Predicted ¹³C NMR Signals for this compound Note: This table is illustrative, based on molecular symmetry. Exact chemical shifts (δ) require experimental data.

| Carbon Position | Predicted Chemical Shift (ppm) Range |

|---|---|

| C-2, C-6 | 130 - 135 |

| C-1, C-3, C-5, C-7 | 125 - 130 |

| C-4, C-8, C-9, C-10 | 125 - 130 |

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique used to study compounds containing nuclei with a nuclear spin quantum number (I) greater than 1/2. sigmaaldrich.com These "quadrupolar nuclei," such as ³⁵Cl, possess a non-spherical distribution of electric charge, resulting in a nuclear electric quadrupole moment. sigmaaldrich.com NQR measures the interaction of this quadrupole moment with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. sigmaaldrich.com Unlike NMR, NQR experiments are performed in the absence of an external magnetic field. The resulting transition frequencies are a direct probe of the chemical bonding and local crystalline environment. mdpi.com

For chlorinated organic compounds, ³⁵Cl NQR spectroscopy is a highly sensitive tool for investigating the nature of the carbon-chlorine (C-Cl) bond. The ³⁵Cl nucleus has a spin of I = 3/2, making it suitable for NQR studies. The resonance frequency is directly proportional to the nuclear quadrupole coupling constant (QCC), which in turn depends on the magnitude of the electric field gradient at the chlorine nucleus.

The EFG is highly sensitive to the electronic environment. Therefore, the ³⁵Cl NQR frequency provides insight into the ionic and covalent character of the C-Cl bond. For instance, an increase in the ionic character of the bond typically leads to a decrease in the NQR frequency. Factors such as intermolecular interactions, like hydrogen bonding in crystalline solids, can also significantly influence the EFG and thus shift the NQR frequency. znaturforsch.com This sensitivity allows NQR to distinguish between different crystalline phases (polymorphs) of a compound, as each phase will have a unique crystalline environment and thus a distinct NQR spectrum. mdpi.com

A ³⁵Cl NQR experiment on a solid sample of this compound would yield two key parameters for each crystallographically non-equivalent chlorine site: the resonance frequency (ν) and the EFG asymmetry parameter (η). For a nucleus with spin I = 3/2, a single NQR transition is typically observed. The asymmetry parameter, η, describes the deviation of the EFG from axial symmetry and ranges from 0 (for a perfectly symmetric field) to 1. mdpi.com While standard NQR cannot separate the QCC and η from a single frequency for an I = 3/2 nucleus, specialized techniques like Zeeman-perturbed NQR or sample rotation methods can be used for this purpose.

Specific experimental NQR data for this compound were not found in the consulted literature. However, data for the structurally similar molecule p-dichlorobenzene (1,4-dichlorobenzene) are well-documented and serve as a classic example. In its room-temperature crystalline phase, all chlorine atoms are crystallographically equivalent and exhibit a single ³⁵Cl NQR frequency.

Table 3: Illustrative ³⁵Cl NQR Data for a Related Dichlorinated Aromatic Compound Note: Data shown is for p-dichlorobenzene at room temperature and is for illustrative purposes only.

| Compound | NQR Frequency (ν) at ~290 K (MHz) | Asymmetry Parameter (η) | Reference |

|---|---|---|---|

| p-Dichlorobenzene | 34.2940 | ~0.05 |

For this compound, the number of distinct NQR signals would depend on the number of non-equivalent chlorine sites in the crystal's unit cell.

Advanced Spectroscopic Techniques for Molecular Structure and Dynamics

The study of molecular structure and dynamics has been significantly enhanced by the development of advanced spectroscopic techniques. datanose.nlsemi.ac.cn These methods provide a detailed overview of experimental techniques and their applications in modern research. datanose.nl Techniques such as ionization and fluorescence spectroscopy, combined with molecular beams, offer profound insights into molecular properties. datanose.nl For complex molecules and their interactions, understanding non-covalent interactions through jet-cooled electronic and vibrational spectroscopy is particularly important. semi.ac.cn These advanced methods are crucial for characterizing the fundamental properties of molecules and materials. semi.ac.cnsemanticscholar.org

While this compound is an achiral molecule, its interactions with chiral environments are critical in many chemical and biological processes. Chirality-sensitive rotational spectroscopy has emerged as a powerful tool for determining the absolute configuration of chiral molecules and studying diastereomeric complexes. nih.govdesy.de A notable method in this field is chiral tag molecular rotational resonance (MRR) spectroscopy. nih.gov This technique involves attaching a small, chiral molecule (a "chiral tag") to the analyte molecule through non-covalent interactions. nih.gov This process creates diastereomeric complexes which, unlike enantiomers, have distinct rotational spectra. nih.gov

The high spectral resolution of techniques like chirped-pulse Fourier transform microwave (FTMW) spectroscopy allows for the resolution of these different spectra, making it possible to distinguish between the complexes. nih.govarxiv.org For instance, this method has been successfully applied to determine the absolute configuration of naphthalene derivatives that are chiral due to isotopic substitution. nih.gov The analysis involves generating a 1:1 molecular cluster between the chiral tag and the analyte in a pulsed jet expansion. nih.gov The resulting diastereomers can then be analyzed to provide detailed structural information. nih.gov While direct studies on this compound using this technique are not prominent, the methodology is fully applicable to investigate its interactions with chiral molecules, providing insight into the structure of the resulting non-covalent complexes. Raman Optical Activity (ROA) is another technique sensitive to chirality, which can provide unique information about molecules and their interaction with light. researchgate.net

| Technique | Principle | Application to Naphthalene Derivatives | Relevant Findings |

| Chiral Tag MRR Spectroscopy | A chiral tag molecule is non-covalently bonded to an analyte, creating diastereomeric complexes with distinct rotational spectra. nih.gov | Determination of absolute configuration of deuterated naphthalene derivatives. nih.gov | Enables differentiation of enantiomers and detailed structural analysis of the formed complexes. nih.gov |

| Raman Optical Activity (ROA) | Measures the small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized light. researchgate.net | Studying chirality transfer in naphthalene diimide derivatives. researchgate.net | Can reveal induced chirality in achiral solvent molecules interacting with a chiral solute. researchgate.net |

Molecular recognition is a fundamental process that governs how molecules interact and bind to one another. nih.gov Advanced spectroscopic techniques are essential for elucidating the mechanisms behind these interactions, such as those involving this compound. nih.govcore.ac.uk The study of these interactions is critical for understanding various phenomena in chemistry and biology. nih.gov

Spectroscopic methods can probe the subtle forces that drive molecular recognition, including size/shape-fit interactions and induced-fit mechanisms. nankai.edu.cn For example, chiroptical methods and circular dichroism (CD) spectroscopy are highly effective in stereochemical studies of naphthalene derivatives. nih.gov Naphthalene is a suitable chromophore for CD spectroscopy due to its high-intensity electronic transition around 220 nm. nih.gov By functionalizing naphthalene-based probes, it is possible to sense the chirality of other molecules, demonstrating the principle of chirality transfer. nih.gov

UV-vis, fluorescence, and circular dichroism spectrometry have been used to investigate the inclusion complexation of naphthalene-containing dyes with host molecules like cyclodextrins. nankai.edu.cn These studies provide quantitative data on complex stability constants (KS) and Gibbs free energy changes (ΔG°), offering insight into the thermodynamics of binding. nih.govnankai.edu.cn The investigation of non-covalent interactions is also advanced by theoretical approaches like Density Functional Theory (DFT), which can be combined with experimental spectroscopic data to analyze intermolecular charge transfers and hyperconjugate interactions. researchgate.nettandfonline.com These combined computational and experimental approaches provide a microscopic and dynamic view that complements the ensemble-averaged data from experiments. nih.gov

| Interaction Type | Spectroscopic Method | Information Obtained | Example System |

| Host-Guest Complexation | UV-vis, Fluorescence, Circular Dichroism nankai.edu.cn | Stability constants (KS), Gibbs free energy (ΔG°), binding stoichiometry. nankai.edu.cn | Naphthalene-based dyes with cyclodextrins. nankai.edu.cn |

| Chirality Transfer | Circular Dichroism (CD) Spectroscopy nih.gov | Sensing the chirality of an interacting molecule (inductor). nih.gov | Di(1-naphthyl)methanol esters for determining the stereochemistry of carboxylic acids. nih.gov |

| Non-covalent Interactions | DFT calculations combined with FT-IR, FT-Raman, UV-Vis researchgate.nettandfonline.com | Analysis of donor-acceptor interactions, charge transfer, and hydrogen bonding. researchgate.nettandfonline.com | Fungicide compound 2,3-dichloronaphthalene-1,4-dione. researchgate.net |

Computational Chemical Investigations on 2,6 Dichloronaphthalene Systems

Quantum Chemical Methods for Molecular Structure and Electronic Properties

The theoretical investigation of 2,6-Dichloronaphthalene's molecular and electronic characteristics relies on a foundation of sophisticated quantum chemical methods. These computational tools allow for a precise examination of the molecule's behavior at the atomic level, offering insights that complement and guide experimental studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its ground-state electronic structure and optimized geometry. The B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is a commonly employed method for such investigations. This approach provides a reliable description of the electron density and, consequently, the energetic and structural properties of the molecule.

Basis Set Selection and Optimization of Geometrical Parameters

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains second-row elements (chlorine), a robust basis set is crucial. The 6-311++G(d,p) basis set is a popular choice, as it provides a flexible description of the electron distribution. This triple-zeta basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to describe the non-spherical nature of electron clouds in chemical bonds.

Table 1: Representative Optimized Geometrical Parameters for a Dichloronaphthalene System (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 |

| Bond Length | C-H | ~1.08 |

| Bond Length | C-Cl | ~1.74 |

| Bond Angle | C-C-C (in ring) | ~120 |

| Bond Angle | C-C-Cl | ~119 - 121 |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Specific calculated data for this compound is required for precise values.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in an electronic spectrum. By applying the TD-DFT method, typically with the same B3LYP functional and 6-311++G(d,p) basis set, the nature of the electronic transitions, such as π→π* transitions common in aromatic systems, can be elucidated. This provides valuable information for interpreting experimental UV-Vis spectra.

STEOM-DLPNO-CCSD Methods for Spectroscopic Predictions

For highly accurate spectroscopic predictions, more advanced methods such as the Similarity Transformed Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles (STEOM-DLPNO-CCSD) can be utilized. This method offers a higher level of theory for calculating excited states, often providing benchmark-quality results. However, the application of this computationally intensive method to this compound has not been specifically reported in the surveyed scientific literature. Its use would be valuable for refining the understanding of the molecule's spectroscopic properties.

Analysis of Electronic Structure and Bonding

Delving deeper into the electronic makeup of this compound provides insights into its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and donor-acceptor interactions.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Dichloronaphthalene System

| Atom | Natural Charge (e) |

| C (bonded to Cl) | Positive |

| C (other) | Slightly negative or positive |

| H | Slightly positive |

| Cl | Negative |

Table 3: Illustrative NBO Donor-Acceptor Interactions for a Dichloronaphthalene System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(Cl) | σ(C-C) | Moderate |

| π(C-C) | π(C-C) | High |

Note: These tables are illustrative. Specific NBO analysis of this compound is needed for precise values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. In an MEP map, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and indicate sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would reveal the distribution of charge influenced by the electronegative chlorine atoms and the aromatic naphthalene (B1677914) core. The π-electron cloud of the naphthalene ring system is expected to be a region of negative potential, located above and below the plane of the rings. However, the presence of the two chlorine atoms at the 2 and 6 positions significantly alters this distribution. Due to the high electronegativity of chlorine, these atoms withdraw electron density from the carbon atoms to which they are attached. This would result in positive electrostatic potential regions around the hydrogen atoms and potentially less negative (or even slightly positive) potential on the areas of the aromatic rings closest to the chlorine substituents. The most negative regions would likely remain concentrated over the π-system of the unsubstituted ring and parts of the substituted ring away from the chlorine atoms, making these areas the most probable sites for electrophilic interaction.

While detailed MEP maps specifically for this compound are not extensively published in readily available literature, the principles of MEP analysis suggest these described charge distribution characteristics. rsc.org

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a quantum chemical method used to analyze the nature of chemical bonding in molecules. taylorandfrancis.com It provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. taylorandfrancis.com The ELF value ranges from 0 to 1. Values close to 1 correspond to regions with a high degree of electron localization, such as covalent bonds, lone pairs, and atomic cores. Lower ELF values, approaching 0.5 (the value for a uniform electron gas), indicate regions of high electron delocalization, characteristic of metallic bonding or, in the case of aromatic systems, the delocalized π-electron cloud.

An ELF analysis of this compound would distinctly visualize the molecule's electronic structure. It would show high localization (ELF ≈ 1) in the regions of the C-H and C-Cl sigma bonds, as well as the C-C sigma framework of the naphthalene rings. The core shells of the carbon and chlorine atoms would also appear as areas of high localization. A key feature would be the depiction of the delocalized π-system. In the space above and below the aromatic rings, the ELF analysis would reveal basins of delocalized electrons, confirming the aromatic character of the naphthalene core. The influence of the chlorine atoms would be observable in the electron distribution around the C-Cl bonds, illustrating the covalent nature of this interaction. researchgate.net

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational tool derived from Density Functional Theory (DFT) that is particularly useful for identifying and visualizing non-covalent interactions (NCIs) within and between molecules. The RDG is a function of the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian, one can distinguish different types of interactions.

This analysis generates 3D isosurfaces that are color-coded to represent the nature and strength of the interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces signify weak, delocalized van der Waals interactions.

Red surfaces denote strong, repulsive interactions, such as steric clashes.

For a single molecule of this compound, an intramolecular RDG analysis would primarily highlight steric repulsion. Repulsive interactions, indicated by red patches, might be observed between the chlorine atoms and adjacent hydrogen atoms on the naphthalene rings, depending on the molecular conformation and vibrational state. In a crystalline or aggregated state, an intermolecular RDG analysis would reveal green surfaces corresponding to the van der Waals forces (specifically π-π stacking) between the naphthalene planes of adjacent molecules, which are crucial for its solid-state packing. While specific RDG analyses for this compound are not widely documented, this method provides a powerful framework for understanding the non-covalent forces governing its molecular interactions. harbinengineeringjournal.com

Fukui Functions for Reactive Sites

Fukui functions are reactivity descriptors used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons is altered. beilstein-archives.org By condensing these values onto individual atoms, one can determine which atoms are most likely to participate in a given type of reaction.

There are three main types of condensed Fukui functions:

f +: Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely to accept an electron.

f -: Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely to donate an electron.

f 0: Predicts the site for a radical attack .

For this compound, a Fukui function analysis would quantify the reactivity of each atom. Due to the electron-withdrawing nature of the chlorine atoms, the carbon atoms attached to them (C2 and C6) would be electron-deficient and thus potential sites for nucleophilic attack. Conversely, the π-system of the naphthalene rings makes other carbon atoms potential sites for electrophilic attack. A detailed computational study would be required to calculate the precise Fukui values for each atom and definitively rank the reactive sites. Such calculations are essential for understanding the regioselectivity of chemical reactions involving this compound. researchgate.net

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. growingscience.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. growingscience.com A small gap indicates that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation. nih.gov

For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the aromatic naphthalene system. The presence of chlorine substituents influences the energies of these orbitals. DFT calculations on related 2,6-disubstituted naphthalene derivatives provide insight into the expected electronic structure. researchgate.netrsc.org The electron-withdrawing chlorine atoms generally lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted naphthalene. The precise energy values and the resulting HOMO-LUMO gap are sensitive to the computational method and basis set used. nih.gov

Table 1: Theoretical Frontier Orbital Properties of Naphthalene and a Related Dichloro-Substituted Aromatic System This table presents theoretical values for naphthalene and a related chlorinated compound to illustrate expected trends. Specific calculated values for this compound may vary based on the computational method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Naphthalene | ~ -6.1 | ~ -1.4 | ~ 4.7 |

| (E)-3-(2,6-dichlorophenyl)-...chalcone | -6.50 | -2.57 | 3.93 |

Data sourced from computational studies on naphthalene and a dichlorophenyl-containing chalcone to provide context. nih.govsamipubco.com

Assessment of Intramolecular Charge Transfer

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon electronic excitation. nih.gov This phenomenon is characteristic of molecules that possess distinct, electronically connected donor (D) and acceptor (A) moieties (D-π-A systems).

This compound is a symmetrically substituted molecule. The two chlorine atoms are electron-withdrawing groups, but the molecule lacks a distinct electron-donating group. Due to this symmetrical substitution pattern, this compound does not possess the necessary electronic asymmetry to exhibit significant intrinsic intramolecular charge transfer upon excitation. The electron distribution in the excited state would be expected to remain relatively symmetric, similar to the ground state.

For ICT to be a prominent feature in a naphthalene-based system, the core would need to be functionalized with both strong electron-donating groups (like amino or methoxy groups) and strong electron-accepting groups (like nitro or cyano groups), creating a "push-pull" electronic structure. rsc.org In the absence of such functionalization, the photophysical properties of this compound are dominated by π-π* transitions localized on the naphthalene core, rather than by charge-transfer processes.

Simulation of Molecular Dynamics and Intermolecular Interactions

Computational simulations of molecular dynamics and intermolecular interactions provide profound insights into the behavior of this compound at an atomic level. These methods are crucial for understanding the structural and dynamic properties that govern its physical and chemical characteristics.

Molecular Dynamics Simulations for Microscopic Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For systems involving this compound, MD simulations can elucidate microscopic mechanisms such as diffusion, solvation, and conformational changes.

In studies of similar aromatic compounds like naphthalene and its derivatives, MD simulations have been successfully employed to calculate tracer diffusion coefficients in supercritical fluids like carbon dioxide. nii.ac.jp These simulations often compare different molecular models, such as united-atom models (where groups of atoms are treated as a single interaction site) and all-atom models (which explicitly represent every atom), to determine the most accurate representation. nii.ac.jp Comparing the simulation results with experimental data reveals that models which accurately reflect the shape of the molecule, like the united-atom model, often provide better agreement with experimental diffusion coefficients than simpler spherical models. nii.ac.jp

Furthermore, MD simulations can reveal the mechanistic nature of solvation around a naphthalene core. By analyzing the distribution and structure of solvent molecules, it's possible to understand phenomena like the divergence of partial molar volume near a critical point. elsevierpure.com These studies suggest that the interplay between solute/solvent attractions and the pre-existing density fluctuations of the solvent is the key mechanistic origin for such macroscopic properties. elsevierpure.com Such computational approaches are directly applicable to this compound to understand its behavior in various solvent environments.

Table 1: Comparison of Molecular Models in MD Simulations for Diffusion Coefficients of Naphthalene Derivatives

| Molecular Model | Description | Accuracy Compared to Experiment | Reference |

|---|---|---|---|

| Single Site Model | Represents the molecule as a single Lennard-Jones sphere. | Tends to be less accurate, especially as molecular complexity increases. | nii.ac.jp |

| United Atom Model | Groups of atoms (e.g., CH) are treated as single interaction sites. Reflects molecular shape better. | Often shows the best agreement with experimental data for diffusion coefficients. | nii.ac.jp |

| All Atom Model | Every atom is explicitly represented in the simulation. | Provides good results without needing adjustable interaction parameters. | nii.ac.jp |

Non-covalent Interactions in Host-Guest Systems (e.g., Terrylene in Dichloronaphthalene Crystal)

Non-covalent interactions, such as van der Waals forces, π-π stacking, and halogen bonding, are critical in determining the crystal packing of this compound and its behavior in host-guest systems. researchgate.netrsc.org These weak interactions govern the supramolecular architecture and influence the material's properties. rsc.org

A significant area of research is the study of single-molecule systems, where a fluorescent guest molecule is embedded within a host crystal. Dichloronaphthalene crystals are used as hosts to study the photophysical properties of guest molecules like terrylene (Tr). In a notable study using 2,3-dichloronaphthalene (B20057) as the host matrix, the presence of chlorine atoms (an external heavy-atom effect) was found to significantly influence the photophysics of the terrylene guest molecule. icm.edu.pl

Analysis of the fluorescence intensity correlation function showed that the heavy chlorine atoms increase the rate of intersystem crossing from the excited singlet state (S1) to the triplet state (T1) by an order of magnitude. icm.edu.pl This demonstrates how the specific non-covalent interactions within the host-guest system, dictated by the host's chemical structure, can directly manipulate the electronic properties of the embedded guest molecule. Quantum chemistry calculations on such systems have shown that dihalogenated naphthalenes are suitable hosts for fluorescent polycyclic aromatic hydrocarbon (PAH) molecules. nih.gov

Computational methods allow for the visualization and quantification of these non-covalent interactions. By analyzing the electron density and its derivatives, it is possible to map regions of van der Waals interactions, hydrogen bonds, and steric repulsion, providing a detailed picture of the forces at play within the crystal lattice. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide detailed assignments of vibrational modes and predict electronic transitions, which can then be correlated with experimental infrared (IR), Raman, and UV-Vis spectra.

Density Functional Theory (DFT) is a widely used method for this purpose. For instance, DFT calculations at the B3PW91/6-311G* level of theory have been used to compute the IR and Raman spectra of diisopropylnaphthalene isomers. researchgate.net The study found a very good agreement between the calculated vibrational wavenumbers for the 2,6-isomer and the experimental spectra, with discrepancies often within a 10 cm⁻¹ interval. researchgate.net This high level of accuracy allows for confident assignment of the observed vibrational bands to specific molecular motions. researchgate.net

The correlation between theoretical and experimental data is often improved by applying scaling factors to the computed frequencies to account for anharmonicity and basis set deficiencies. researchgate.net This approach has proven effective for a range of polycyclic aromatic hydrocarbons. researchgate.net

Beyond vibrational spectroscopy, computational methods are also being developed to predict electronic spectra. Machine learning techniques, for example, can be trained on large databases of experimental UV-Vis spectra to predict the absorption characteristics of new organic compounds from their 2D chemical structures. nih.gov Such methods can achieve high accuracy in classifying whether a molecule will absorb in a specific wavelength range. nih.gov For this compound, these predictive tools can estimate its absorption maxima and molar extinction coefficients, complementing experimental measurements.

Table 2: Correlation of Calculated vs. Experimental Vibrational Frequencies for 2,6-Diisopropylnaphthalene (B42965) (a proxy for substituted naphthalenes)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Difference (cm⁻¹) | Reference |

|---|---|---|---|---|

| C-H stretch | ~3050 | ~3055 | ~5 | researchgate.net |

| Ring C-C stretch | ~1600 | ~1602 | ~2 | researchgate.net |

| C-H in-plane bend | ~1250 | ~1258 | ~8 | researchgate.net |

| Ring breathing | ~780 | ~785 | ~5 | researchgate.net |

Note: Data is illustrative based on findings for a similar compound, 2,6-diisopropylnaphthalene, which show excellent agreement between DFT calculations and experimental results. researchgate.net

Computational Studies on Reactivity Indices

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule is generally less reactive. scielo.org.mx

Chemical Potential (μ): Relates to the electronegativity and measures the tendency of electrons to escape from the system. scielo.org.mx

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. scielo.org.mx

In addition to these global indices, local reactivity descriptors like Fukui functions (f(r)) and local softness (s(r)) can identify the most reactive sites within the this compound molecule. scielo.org.mx The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule, thus highlighting sites prone to nucleophilic (f+) or electrophilic (f-) attack. scielo.org.mx

Studies on related aromatic systems, such as graphene derivatives, demonstrate how chemical modifications (like doping or functionalization) alter these reactivity indices. jmcs.org.mx For this compound, the presence of electron-withdrawing chlorine atoms is expected to significantly influence its reactivity map. The carbon atoms directly bonded to the chlorine atoms, as well as the α-positions of the naphthalene ring, are likely to be key sites for chemical reactions, a hypothesis that can be quantified using these computational tools.

Table 3: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Definition | Chemical Interpretation | Reference |

|---|---|---|---|---|

| Chemical Hardness | η | η = (I - A) | Resistance to intramolecular charge transfer; indicates stability. | scielo.org.mx |

| Chemical Potential | μ | μ = -(I + A)/2 | Tendency of electrons to escape; related to electronegativity. | scielo.org.mx |

| Electrophilicity Index | ω | ω = μ²/ (2η) | Stabilization energy upon accepting electronic charge; measures electrophilic character. | scielo.org.mx |

| Fukui Function | f(r) | Derivative of electron density with respect to the number of electrons. | Identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. | scielo.org.mx |

(I = Ionization Energy, A = Electron Affinity)

Reactivity and Mechanistic Studies of 2,6 Dichloronaphthalene

Substitution Reactions on the Naphthalene (B1677914) Core

The electron-rich π-system of the naphthalene ring, combined with the presence of chlorine atoms, makes 2,6-dichloronaphthalene a substrate for several types of substitution reactions. The outcomes of these reactions are heavily dependent on the nature of the attacking reagent and the reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. In the case of this compound, the chlorine atoms are generally unreactive towards nucleophilic displacement due to the electron-rich nature of the naphthalene ring, which repels incoming nucleophiles. To facilitate SNAr reactions, the aromatic ring must be activated by the presence of strong electron-withdrawing groups.

A notable example of nucleophilic substitution on this compound involves its dinitrated derivative. In one synthetic route, this compound is first nitrated to yield 2,6-dichloro-1,5-dinitronaphthalene. The introduction of the two nitro groups, which are powerful electron-withdrawing groups, significantly activates the naphthalene ring towards nucleophilic attack. This activation enables the subsequent displacement of the chlorine atoms by an amine under high pressure, leading to the formation of 1,5-dinitro-2,6-naphthalenediamine acs.org. This transformation underscores the necessity of ring activation for the nucleophilic substitution of the chloro groups in this compound.

While direct nucleophilic substitution on unactivated this compound is challenging, modern cross-coupling reactions offer alternative pathways for the formation of C-N and C-O bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a versatile method for the synthesis of aryl amines from aryl halides wikipedia.orgrug.nlacsgcipr.orgwiley.comlibretexts.org. Similarly, the Ullmann condensation, which utilizes a copper catalyst, can be employed for the formation of aryl ethers and aryl amines, although it often requires harsh reaction conditions synarchive.comwikipedia.org. These methods could potentially be applied to this compound to achieve the substitution of its chlorine atoms.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| 2,6-Dichloro-1,5-dinitronaphthalene | Amine | 1,5-Dinitro-2,6-naphthalenediamine | High pressure |

The reactivity of the naphthalene core in this compound is significantly influenced by the electronic effects of the chlorine substituents. In electrophilic aromatic substitution reactions, the chlorine atoms are deactivating due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring and makes it less susceptible to attack by electrophiles. However, they are also ortho-, para-directing because of the resonance effect, where the lone pairs on the chlorine atoms can donate electron density to the ring, stabilizing the arenium ion intermediate at the ortho and para positions.

For nucleophilic aromatic substitution, the presence of electron-withdrawing substituents is crucial for activating the ring. As seen in the example of 2,6-dichloro-1,5-dinitronaphthalene, the strong electron-withdrawing nitro groups are essential for the displacement of the chlorine atoms acs.org. The position of these activating groups is also critical; they must be located ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. In contrast, electron-donating groups would further deactivate the ring towards nucleophilic attack.

Radical Reactions and Their Applications

Radical reactions provide an alternative avenue for the functionalization of aromatic compounds, often proceeding under milder conditions than traditional ionic reactions. These reactions involve intermediates with unpaired electrons and can be initiated by various methods, including the use of radical initiators or transition metal catalysts.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for the formation of cyclic compounds. This process involves the transfer of a halogen atom from a substrate to a transition metal catalyst, generating a radical intermediate that can then undergo cyclization. While there are no direct reports of ATRC reactions starting from this compound, derivatives of this compound could potentially be utilized in such transformations. For instance, a this compound derivative bearing an appropriately positioned alkene could undergo an intramolecular radical cyclization to form a new ring fused to the naphthalene core.

Benzannulation reactions are a class of chemical reactions that construct a new benzene (B151609) ring onto a pre-existing molecule. These reactions are valuable for the synthesis of polycyclic aromatic compounds. While this compound itself is a product of such reactions rather than a typical starting material, its derivatives could potentially be used in benzannulation strategies to build more complex aromatic systems.

Polymerization Reactions Involving this compound Derivatives

Derivatives of this compound can serve as monomers in the synthesis of high-performance polymers. The rigid and planar structure of the naphthalene unit can impart desirable thermal and mechanical properties to the resulting polymer chains.

One example of the use of a this compound derivative in polymerization is the synthesis of poly(aromatic ketone) and poly(aromatic sulfone) polymers. In this process, naphthalene-2,6-di(carbonyl chloride), which can be synthesized from this compound, is used as a monomer google.com. These polymers are known for their high thermal stability and excellent mechanical strength, making them suitable for applications in demanding environments.

Atom Transfer Radical Polymerization (ATRP) is another modern polymerization technique that could potentially be employed to create polymers from this compound derivatives. ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity researchgate.netcmu.eduwikipedia.orgcmu.eduresearchgate.net. A vinyl-substituted derivative of this compound, for instance, could be polymerized via ATRP to yield a polymer with pendant dichloronaphthyl groups, which could then be further functionalized.

Twin Polymerization Concepts

Current literature available through extensive searches does not provide specific examples or studies on the application of this compound in twin polymerization concepts. This polymerization strategy, where a single monomer unit gives rise to two distinct polymer chains, has not been documented with this compound as the monomer.

Synthesis of N-type Semiconducting Polymers

While direct polymerization of this compound into N-type semiconducting polymers is not extensively reported, its derivatives, specifically core-substituted naphthalene diimides (NDIs), are crucial building blocks for such materials. The synthesis of these NDI monomers often starts from precursors that can be derived from this compound.

A key intermediate for these monomers is this compound dianhydride. A modified procedure for the synthesis of this dianhydride has been reported, which then serves as a versatile starting material. The imidization of this dichlorinated anhydride (B1165640) with various amines, followed by the stepwise nucleophilic substitution of the chlorine atoms with alkyl- or arylamines, yields a range of monoamino- and diamino-substituted naphthalene diimides.

These functionalized NDI monomers are designed to be incorporated into polymer backbones. The core substitution with amino groups significantly influences the optical and electrochemical properties of the resulting materials. For instance, these dyes exhibit absorption maxima that are considerably shifted to longer wavelengths (bathochromically shifted) compared to their core-unsubstituted counterparts. Specifically, alkylamino-substituted diimides at the naphthalene core can display fluorescence quantum yields as high as 60%.

The general strategy for creating N-type semiconducting polymers from these monomers involves incorporating them into alternating copolymers. This is typically achieved through chemical reactions at the imide nitrogens, allowing for the connection of different linker units. The choice of the linker is critical as it can be used to manipulate the optical, electrochemical, and electronic properties of the final polymer. For example, the use of a phenyl linker can lead to an orthogonal arrangement of the monomer units, which may prevent π-stacking and preserve the optical properties of the individual NDI units in the polymer chain.

The properties of these NDI-based polymers are highly dependent on their molecular structure and the resulting intermolecular interactions. For instance, the formation of films from these polymers can lead to a broadening of the absorption spectra and a bathochromic shift, indicating interactions between the cNDI units in the solid state.

Table 1: Properties of Amino-Functionalized Naphthalene Diimides Derived from this compound Dianhydride

| Substituent | Absorption Maxima (nm) | Fluorescence Quantum Yield (%) |

| Monoamino | 530-620 | Up to 60 |

| Diamino | 530-620 | Varies with substituent |

Reactivity in the Synthesis of Functionalized Materials

Reactions for Oxygen-Inserted PBI Synthesis

There is no information available in the searched literature describing the use of this compound in reactions for the synthesis of oxygen-inserted perylene (B46583) bisimides (PBIs).

Reactions for Carbon-Inserted PBI Synthesis

There is no information available in the searched literature detailing the reactivity of this compound in reactions for the synthesis of carbon-inserted perylene bisimides (PBIs).

Advanced Materials Applications and Derivatization from 2,6 Dichloronaphthalene

Naphthalene (B1677914) Diimide (NDI)-Based Materials

Naphthalene diimides (NDIs) are a class of organic compounds known for their high thermal and photochemical stability, as well as their intrinsic electronic and optical properties. researchgate.net Functionalization of the NDI core, particularly at the 2, 3, 6, and 7 positions, allows for the tuning of their properties for various applications. researchgate.netunige.ch 2,6-Dichloronaphthalene serves as a crucial precursor for core-substituted NDIs (cNDIs), where the chlorine atoms can be replaced through nucleophilic aromatic substitution, leading to a wide array of functional materials. unige.chacs.org

The synthesis of core-substituted naphthalene diimides often begins with this compound dianhydride, which is derived from the oxidation of pyrene (B120774). unige.chacs.org This dianhydride undergoes imidization with primary amines, followed by the stepwise nucleophilic exchange of the chlorine atoms with various nucleophiles like alkyl- or arylamines. acs.orgnih.gov This modular approach allows for the creation of a diverse library of NDI derivatives. acs.orgacs.orgbeilstein-journals.org

Substitution at the NDI core with electron-donating groups, such as amino groups, transforms the molecule into a push-pull system. unige.ch This alteration significantly affects the optical and electrochemical properties of the NDI. acs.orgthieme-connect.de For instance, amino-functionalized NDIs exhibit a considerable bathochromic (red) shift in their absorption maxima, with values ranging from 530 to 620 nm, compared to their core-unsubstituted counterparts which only absorb in the UV region. acs.orgnih.gov These core-substituted dyes can absorb and fluoresce in various colors, and some alkylamino-substituted diimides show high fluorescence quantum yields, reaching up to 60%. unige.chnih.gov

An alternative precursor, 2,6-dibromonaphthalene (B1584627) dianhydride, can also be used to access core-disubstituted NDIs. acs.orgnih.gov The synthesis involves brominating 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) to produce the 2,6-dibromo isomer, which is then converted to the diimide. nih.gov This key intermediate provides a versatile platform for synthesizing a broad range of cNDIs via nucleophilic aromatic substitution. unige.ch

Table 1: Optical Properties of Amino-Substituted NDI Dyes

| Substituent | Absorption Maxima (λmax) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Core-unsubstituted | UV region | - |

| Alkylamino-substituted | 530-620 nm | Up to 60% |

| Donor-acceptor NDI dyes | >500 nm | Up to 39% (in aqueous buffer) |

For biological applications, water solubility is a critical property. nih.govmdpi.com NDI derivatives can be rendered water-soluble by introducing ionic or non-ionic hydrophilic groups. nih.gov A common synthetic strategy starts with this compound dianhydride and involves a two-step process. rsc.orgresearchgate.net The first step is imidization with molecules containing solubilizing functionalities, such as L-glutamic acid or 2-dimethylaminoethylamine. rsc.orgresearchgate.net The second step is the nucleophilic substitution of one of the chlorine atoms with a primary amine. rsc.orgresearchgate.net